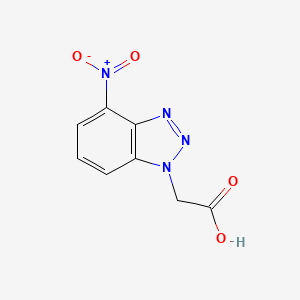

3-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a derivative within the oxadiazole class, known for its potential in various biological activities and chemical properties. Oxadiazoles are heterocyclic compounds containing an oxadiazole ring, a type of aromatic ring with oxygen and nitrogen atoms.

Synthesis Analysis

The synthesis of oxadiazole derivatives, including 3-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole, often involves cyclization reactions of appropriate precursors. For example, cyclization of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazides in acetic anhydride is a common approach. These reactions are typically verified by elemental analysis, infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), and carbon-13 nuclear magnetic resonance (13C NMR) (Jin et al., 2006).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is often confirmed using spectroscopic methods, such as IR, 1H NMR, and 13C NMR, along with X-ray crystallography for precise structural determination. These methods provide insights into the arrangement of atoms within the molecule and the nature of its chemical bonds (Jin et al., 2006).

科学的研究の応用

Antiproliferative Activities

One of the notable applications of oxadiazole derivatives, similar to 3-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole, is their potent antiproliferative activities against various cancer cell lines. These compounds, particularly 2-(3'-bromophenyl)-5-(3'',4'',5''-trimethoxyphenyl)-2-acetyl-2,3-dihydro-1,3,4-oxadiazoline and others, have shown significant biological potency. They disrupt microtubule dynamics, leading to microtubule loss, the formation of aberrant mitotic spindles, and mitotic arrest in cancer cells, which is a promising avenue for cancer treatment research (Lee et al., 2010).

Corrosion Inhibition

Another significant application of oxadiazole derivatives is in the field of corrosion inhibition. Compounds like 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole have been evaluated for their efficacy as corrosion inhibitors for mild steel in sulfuric acid media. These studies reveal the excellent performance of oxadiazole derivatives in protecting metals against corrosion, making them valuable in industrial applications, particularly in metal preservation and maintenance (Bouklah et al., 2006).

Photoinduced Electron Transfer

Oxadiazole derivatives have also been explored for their photochemical properties, particularly in the context of photoinduced electron transfer. Research in this area investigates the behavior of oxadiazole compounds under various photoreaction conditions, leading to potential applications in photochemistry and material sciences. Such studies contribute to the development of new materials with specific optical properties (Buscemi et al., 1999).

Antimicrobial and Antioxidant Activities

Moreover, oxadiazole derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. These compounds have shown promising results in inhibiting the growth of various microorganisms and in scavenging free radicals, highlighting their potential in pharmaceutical applications for the development of new antimicrobial and antioxidant agents (Dinesha et al., 2014).

Liquid-Crystalline Applications

Additionally, oxadiazole derivatives have been studied for their orientational properties in liquid-crystalline materials. These compounds, when dissolved in liquid-crystalline films, exhibit specific orientational order parameters, suggesting their utility in the development of advanced materials for optoelectronic devices, including OLEDs (Wolarz et al., 2007).

特性

IUPAC Name |

3-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5/c1-21-13-7-5-11(6-8-13)17-19-18(25-20-17)12-9-14(22-2)16(24-4)15(10-12)23-3/h5-10H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVUZSRFPTWZRKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

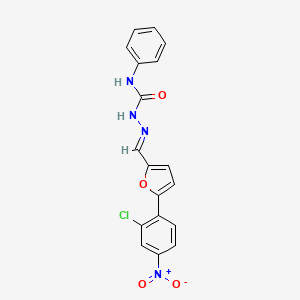

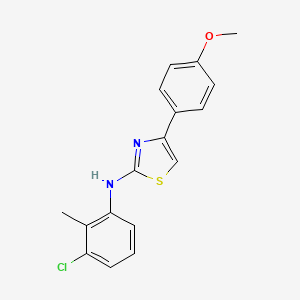

![N-(2-hydroxyphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5505056.png)

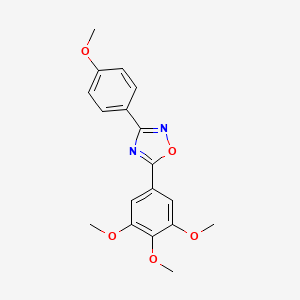

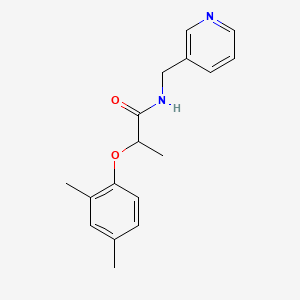

![6,6-dimethyl-3-phenyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5505062.png)

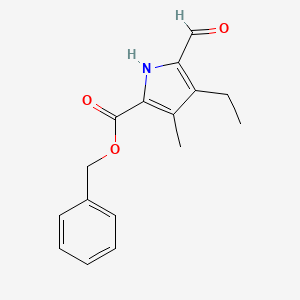

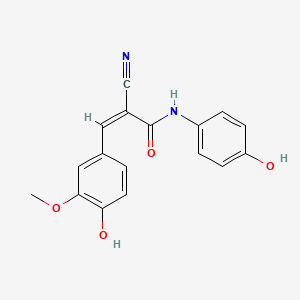

![5-(4-chlorophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5505104.png)

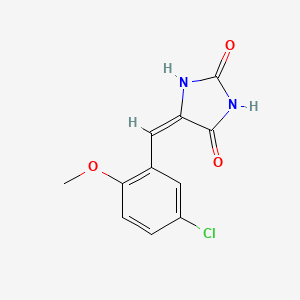

![2-({1-[(2-ethyl-5-pyrimidinyl)carbonyl]-3-piperidinyl}methyl)-1H-benzimidazole](/img/structure/B5505133.png)